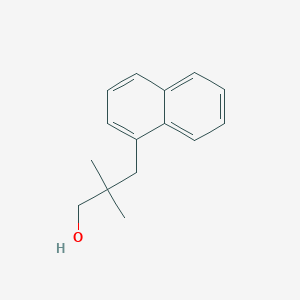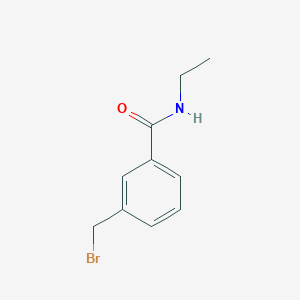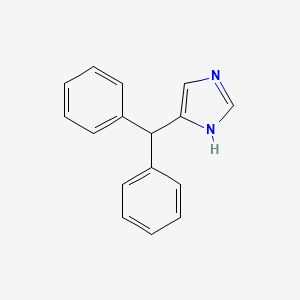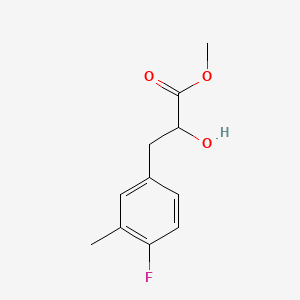
Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate: is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(4-fluoro-3-methylphenyl)-2-oxopropanoate.
Reduction: 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Chemistry: Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes and markers for studying enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
- Methyl 3-(4-chloro-3-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate
Comparison:
- Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methoxy analogs.
- The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications.
- The compound’s lipophilicity is enhanced by the fluorine atom, improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
GFNVANGNHFUUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


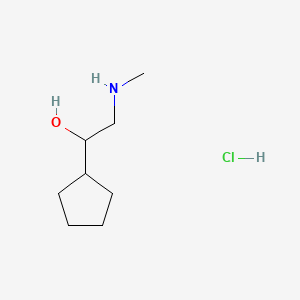

![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
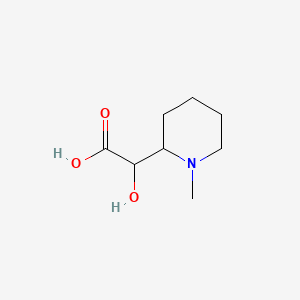
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
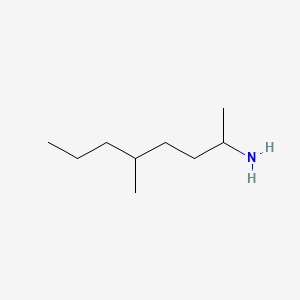

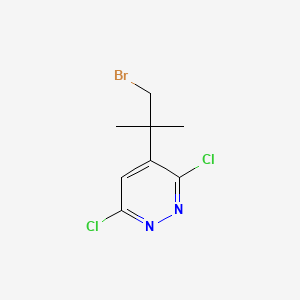
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

